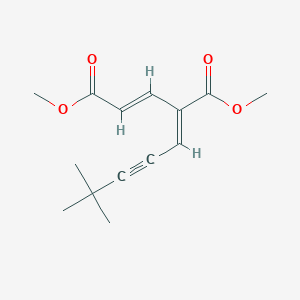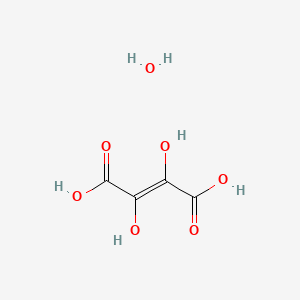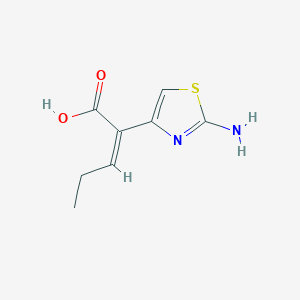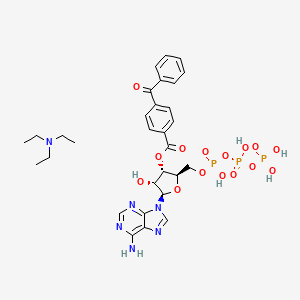
(S,S)-Asenapine Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Research into the optimization of asenapine maleate's solubility and bioavailability involves the development of various formulations, such as nanoliposomes, solid lipid nanoparticles, and nanostructured lipid carriers. These advanced delivery systems are designed to improve the drug's pharmacokinetic profile and increase its therapeutic efficacy by facilitating better absorption and sustained release mechanisms.
Molecular Structure Analysis
The molecular structure of asenapine maleate plays a crucial role in its interaction with various biological targets. It has a complex pharmacological profile, interacting with multiple dopamine, serotonin, and adrenergic receptor subtypes, which contributes to its antipsychotic and antimanic effects. The drug's structure is also critical in the development of co-crystals and other formulations aimed at enhancing its solubility and bioavailability.
Chemical Reactions and Properties
Asenapine maleate undergoes extensive first-pass metabolism, which significantly reduces its oral bioavailability. Research efforts focus on chemical modifications and the development of stable formulations that can bypass or mitigate the impact of metabolic degradation. This includes the exploration of co-crystal formation and the use of chemical enhancers in transdermal delivery systems.
Physical Properties Analysis
The physical properties of asenapine maleate, including its solubility and stability, are important considerations in the development of new formulations. Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to characterize the physical state of the drug in various delivery systems, providing insights into its behavior in biological environments.
Chemical Properties Analysis
Understanding the chemical properties of asenapine maleate, such as its interaction with excipients and its stability under different conditions, is essential for the development of effective pharmaceutical formulations. Stability-indicating methods, such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), are employed to ensure the quality and efficacy of the drug in its various formulations.
For further reading on the scientific research and advancements in the development and analysis of (S,S)-Asenapine Maleate, refer to the following sources:
- Surface engineered nanoliposomal platform for selective lymphatic uptake of asenapine maleate: In vitro and in vivo studies (Managuli et al., 2020).
- Enhancement of the solubility of asenapine maleate through the preparation of co-crystals (Al-Nimry & Khanfar, 2021).
- Nano-transfersomal formulations for transdermal delivery of asenapine maleate: in vitro and in vivo performance evaluations (Shreya et al., 2016).
科学研究应用
Analytical Method Development
Asenapine maleate, a second-generation atypical antipsychotic, is used for treating schizophrenia. A critical review highlighted the necessity for robust, precise, and accurate methods for its quantification in various sample matrices. Reverse-phase HPLC with UV detection is commonly used for estimating asenapine maleate in formulations, while mass spectrometry is preferred for its quantification in biological matrices. This review emphasized the need for more scientific and risk-based approaches for analytical method development for asenapine maleate (Kotak et al., 2021).
Enhancement of Bioavailability and Transdermal Delivery
Research on nano-transfersomal formulations aimed to enhance the bioavailability of asenapine maleate via the transdermal route. This study focused on improving skin permeation using a combination of chemical and nano-carrier-based approaches. The results showed significant increases in bioavailability when applied transdermally compared to the oral route, indicating a successful dual strategy for permeation enhancement (Shreya et al., 2016).
Co-Crystals for Enhanced Solubility and Bioavailability
A study validated an RP-HPLC method for determining asenapine maleate in dissolution media, aiming to enhance its solubility and bioavailability. Co-crystals with different co-formers were prepared, showing enhanced in vitro dissolution compared to unprocessed drugs. This approach could significantly improve the oral bioavailability of asenapine maleate (Al-Nimry & Khanfar, 2021).
Novel Formulations for Schizophrenia Treatment
Invasomal nanovesicles were designed for the transdermal delivery of asenapine maleate, aimed at providing a sustained action for chronic schizophrenia treatment. The study showed that transdermal invasomes had a higher bioavailability and sustained release over 72 hours, potentially reducing dosing frequency and increasing patient adherence (El-Tokhy et al., 2021).
Improved Nasal Gel Formulations
Research on thermo-responsive in situ nasal gel containing asenapine maleate-hydroxyl propyl β cyclodextrin inclusion complex aimed to enhance solubility and bioavailability. The nasal gel showed improved locomotor activity in rats and a significant increase in bioavailability by the nasal route, demonstrating the potential for more effective schizophrenia treatment (Kulkarni & Avachat, 2017).
Neurological Effects and Low Frequency Oscillation
A study on the impact of asenapine maleate on low-frequency neural oscillatory activity in a neurodevelopmental model of schizophrenia found that it normalized low-frequency spectral power deficits in the prefrontal cortex. This supports the idea that antipsychotic-induced amelioration of delta coherence and power may be important for therapeutic efficacy in treating cognitive deficits inherent in schizophrenia (Nelong et al., 2019).
安全和危害
This involves a description of any risks associated with handling or using the compound, including toxicity data and recommended safety precautions.
未来方向
This involves a discussion of areas for future research, such as potential applications of the compound or unanswered questions about its properties or behavior.
属性
CAS 编号 |
135883-08-8 |
|---|---|
产品名称 |
(S,S)-Asenapine Maleate |
分子式 |
C₂₁H₂₀ClNO₅ |
分子量 |
401.84 |
同义词 |
(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)



![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)